3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester
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Overview
Description
3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C16H22BClO4. It is a boronic acid derivative that contains a chloro group and a methoxycarbonyl group attached to the phenyl ring. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3-chlorophenylboronic acid with an appropriate methoxycarbonyl-containing reagent under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be performed to convert the boronic acid group to a different functional group.
Substitution: The compound can participate in substitution reactions, where the chloro group or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the original chloro or boronic acid groups.
Scientific Research Applications
3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and biological probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester exerts its effects depends on the specific application. In general, the compound can act as a ligand, forming complexes with metal ions, or as a precursor in various chemical reactions. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
3-Chlorophenylboronic acid
5-(2-Methoxycarbonylethyl)phenylboronic acid
3-Chloro-5-(2-carboxyethyl)phenylboronic acid
Properties
IUPAC Name |
methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO4/c1-15(2)16(3,4)22-17(21-15)12-8-11(9-13(18)10-12)6-7-14(19)20-5/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTVVHQFLHURFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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